molecular formula C19H21N3O3 B7503137 [4-(4-methoxyphenyl)piperazin-1-yl](4-methyl-4H-furo[3,2-b]pyrrol-5-yl)methanone

[4-(4-methoxyphenyl)piperazin-1-yl](4-methyl-4H-furo[3,2-b]pyrrol-5-yl)methanone

Cat. No.: B7503137
M. Wt: 339.4 g/mol
InChI Key: NBFPIGFWKNQIFL-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)piperazin-1-ylmethanone: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a furo-pyrrole moiety through a methanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)piperazin-1-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the furo-pyrrole moiety: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminofuran and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the piperazine ring: The furo-pyrrole intermediate is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions, as well as the implementation of continuous flow reactors to improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)piperazin-1-ylmethanone: can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The methanone linkage can be reduced to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Methylene derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)piperazin-1-ylmethanone: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.

    Pharmacology: Research focuses on its effects on neurotransmitter systems, particularly its potential as a modulator of serotonin and dopamine receptors.

    Chemical Biology: Used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the receptors targeted.

Comparison with Similar Compounds

4-(4-methoxyphenyl)piperazin-1-ylmethanone: can be compared with other piperazine derivatives and furo-pyrrole compounds:

  • Similar Compounds

      4-(4-methoxyphenyl)piperazine: Lacks the furo-pyrrole moiety, simpler structure.

      4-methyl-4H-furo[3,2-b]pyrrole: Lacks the piperazine moiety, simpler structure.

      N-(4-methoxyphenyl)piperazine derivatives: Various substitutions on the piperazine ring.

  • Uniqueness

    • The combination of the methoxyphenyl group, piperazine ring, and furo-pyrrole moiety in a single molecule provides unique chemical and biological properties.
    • Potential for multi-target interactions due to the presence of multiple functional groups.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylfuro[3,2-b]pyrrol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-20-16-7-12-25-18(16)13-17(20)19(23)22-10-8-21(9-11-22)14-3-5-15(24-2)6-4-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFPIGFWKNQIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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